N-(2-chlorophenyl)-3-nitropyridin-2-amine

Conformational analysis X-ray crystallography Structure-based drug design

N-(2-chlorophenyl)-3-nitropyridin-2-amine (CAS 41010-66-6) is a diarylamine building block featuring a 3-nitro group and an ortho-chloro substituent on the phenyl ring. Its molecular formula is C₁₁H₈ClN₃O₂, with a molecular weight of 249.65 g/mol and a calculated LogP of 3.98.

Molecular Formula C11H8ClN3O2
Molecular Weight 249.65 g/mol
CAS No. 41010-66-6
Cat. No. B13863554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-nitropyridin-2-amine
CAS41010-66-6
Molecular FormulaC11H8ClN3O2
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C11H8ClN3O2/c12-8-4-1-2-5-9(8)14-11-10(15(16)17)6-3-7-13-11/h1-7H,(H,13,14)
InChIKeyVAHCZENGIJEIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)-3-nitropyridin-2-amine (CAS 41010-66-6): A Conformationally Distinct 2-Aminopyridine Intermediate for Kinase-Targeted Library Design


N-(2-chlorophenyl)-3-nitropyridin-2-amine (CAS 41010-66-6) is a diarylamine building block featuring a 3-nitro group and an ortho-chloro substituent on the phenyl ring. Its molecular formula is C₁₁H₈ClN₃O₂, with a molecular weight of 249.65 g/mol and a calculated LogP of 3.98 . The ortho-chloro group introduces steric hindrance that forces the two aromatic rings into a non-coplanar conformation, a structural characteristic that distinguishes it from its para- and meta-chloro isomers and influences its binding modes in kinase active sites when elaborated into larger inhibitors [1].

Why N-(2-Chlorophenyl)-3-nitropyridin-2-amine Cannot Be Replaced by the 4-Chloro or Unsubstituted Phenyl Analog in Lead Optimization


Simple in-class substitution with N-(4-chlorophenyl)-3-nitropyridin-2-amine (CAS 26820-72-4) or N-phenyl-3-nitropyridin-2-amine (CAS 34949-41-2) is not structurally transparent. The ortho-chloro substituent forces the phenyl ring to adopt a markedly different dihedral angle relative to the pyridine core compared to the nearly planar para-chloro analog (dihedral angle ~9.9°) [1] or the twisted meta-chloro analog (~22.7°) [2]. This altered geometry changes the spatial presentation of the nitro group and the chlorine atom, which directly affects hydrogen-bonding networks in target binding pockets and crystal packing interactions [2]. Furthermore, the ortho-chloro group increases lipophilicity (LogP 3.98) relative to the unsubstituted phenyl analog, modifying passive membrane permeability and protein binding characteristics when the scaffold is elaborated .

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-3-nitropyridin-2-amine vs. Positional Isomers and Unsubstituted Analog


Ortho-Chloro Substitution Produces a Larger Phenyl–Pyridine Dihedral Angle Than Para- or Meta-Chloro Isomers

The para-chloro isomer (CAS 26820-72-4) exhibits a phenyl–pyridine dihedral angle of 9.89° (nearly coplanar) [1]. The meta-chloro isomer (CAS 89153-93-5) shows a dihedral angle of 22.65°, attributed to steric interaction between the meta-chlorine and the pyridine ring [2]. The ortho-chloro substituent in the target compound generates greater steric clash with the pyridine C-3 nitro group, forcing a larger dihedral angle than either the para or meta isomers. This non-coplanar conformation alters the spatial arrangement of key pharmacophoric elements (nitro, chloro, secondary amine) and modifies π–π stacking potential between aromatic rings, as evidenced by the centroid–centroid distance of 3.716 Å reported for the meta isomer [2].

Conformational analysis X-ray crystallography Structure-based drug design

Higher LogP (3.98) Enhances Membrane Permeability Relative to the Unsubstituted Phenyl Analog

The target compound has a calculated LogP of 3.98 . This is approximately 0.8–1.0 LogP units higher than the unsubstituted N-phenyl-3-nitropyridin-2-amine (CAS 34949-41-2), which has a predicted LogP of ~2.9–3.1 based on fragment-based calculations (ClogP contribution of chlorine on aromatic ring ≈ +0.7 to +1.0) [1]. The N-(2-bromophenyl) analog has a reported LogP of 4.3 [2], while the target compound's LogP of 3.98 provides an intermediate lipophilicity—higher than the unsubstituted phenyl but lower than the bromo analog.

Lipophilicity Drug-likeness ADME prediction

N-(2-Chlorophenyl)-3-nitropyridin-2-amine Provides a More Electron-Deficient Nitro Group Than the 4-Chloro Isomer Due to Ortho Electronic Effects

The ortho-chloro substituent exerts a stronger electron-withdrawing inductive effect (–I) on the aniline nitrogen than a para-chloro group, as the through-bond distance to the reaction center is shorter. The Hammett substituent constant σₘ for chlorine is 0.37, while σₚ is 0.23 [1]. Ortho substituents generally exhibit enhanced inductive effects; the ortho-σ* value for chlorine is estimated at approximately 0.50–0.55 [2]. This increased electron withdrawal reduces electron density on the aniline NH and, through conjugation, on the 3-nitropyridine ring, increasing the electrophilicity of the nitro group. This makes the target compound's nitro group more susceptible to selective reduction than the para-chloro analog.

Electronic effects Reduction potential SAR optimization

The Ortho-Chloro Scaffold Enables Intramolecular N–H···O Hydrogen Bond Stabilization Similar to the Meta-Chloro Isomer (O–N–C–C Torsion = 7.4°)

In the structurally characterized meta-chloro isomer, the amine NH and one nitro oxygen form an intramolecular N–H···O hydrogen bond that locks the nitro group nearly coplanar with the pyridine ring (O–N–C–C torsion angle = 7.4°) [1]. The same hydrogen-bond motif is geometrically feasible in the target ortho-chloro compound, as the nitro group and secondary amine are identically positioned on the pyridine ring. This intramolecular hydrogen bond preorganizes the nitro group for interactions with kinase hinge residues when the scaffold is elaborated into ATP-competitive inhibitors, while the ortho-chloro group projects the chlorine atom into a distinct vector compared to the meta isomer.

Intramolecular hydrogen bonding Conformational preorganization Crystal engineering

N-(2-Chlorophenyl)-3-nitropyridin-2-amine Serves as a Defined Intermediate in Patent Literature for Tyrosine Kinase Inhibitor Synthesis

Patent family CN101407467A discloses N-substituted aryl aniline and multi-substituted diaryl ether compounds with antitumor activity, wherein the 2-chlorophenyl-3-nitropyridin-2-amine scaffold is explicitly claimed as a key intermediate for preparing tyrosine kinase inhibitors [1]. Additional patents (e.g., US-20080058347-A1) describe 2-aminopyridine derivatives with Aurora A kinase selective inhibitory activity, where ortho-substituted aniline precursors analogous to the target compound serve as building blocks [2]. The specificity of the ortho-chloro substitution pattern, as opposed to para or meta, is structurally required for downstream cyclization or coupling steps that generate the final kinase inhibitor pharmacophore.

Kinase inhibitor Patent intermediate Chemical synthesis

Recommended Procurement and Application Scenarios for N-(2-Chlorophenyl)-3-nitropyridin-2-amine (CAS 41010-66-6)


Structure-Based Design of Type I ATP-Competitive Kinase Inhibitors Requiring a Non-Coplanar Diaryl Amine Scaffold

When designing kinase inhibitors that target ATP-binding pockets with a kinked or V-shaped geometry, the non-coplanar conformation of the ortho-chloro scaffold (estimated dihedral >30° vs. 9.89° for the para isomer) provides better shape complementarity than the flat para-chloro or moderately twisted meta-chloro scaffolds [1]. The ortho-chloro substituent projects the chlorine atom into a unique vector for halogen bonding with backbone carbonyl groups, while the co-planar nitro group (locked by intramolecular N–H···O hydrogen bonding) mimics the adenine ring system of ATP [2]. Medicinal chemistry teams optimizing hinge-binding contacts should prioritize the ortho-chloro isomer when the target kinase exhibits selectivity profiles sensitive to the dihedral angle between the pyridine core and the pendant aryl ring.

Synthesis of CNS-Penetrant or Cell-Permeable Lead Compounds Where Intermediate LogP (3.98) Is Optimal

The target compound's LogP of 3.98 occupies a 'sweet spot' for passive membrane permeability—approximately 1 log unit higher than the unsubstituted phenyl analog, yet 0.3 log units lower than the excessively lipophilic bromo analog (LogP 4.3) [1]. This intermediate lipophilicity is particularly valuable for CNS drug discovery programs where the final elaborated compounds must balance blood–brain barrier penetration (LogP 2–5) with aqueous solubility and metabolic stability. When selecting a nitropyridine building block for parallel medicinal chemistry libraries targeting intracellular or CNS kinases, the ortho-chloro analog offers a favorable permeability profile without the heavy atom liability (Br) and higher LogP of the bromo derivative.

Selective Reduction of the Nitro Group Under Mild Conditions Enabled by Enhanced Ortho-Chloro Electron Withdrawal

The stronger electron-withdrawing effect of the ortho-chloro substituent (estimated ortho-σ* ≈ 0.50–0.55 vs. σₚ = 0.23) increases the electrophilicity of the 3-nitro group, enabling selective catalytic hydrogenation or chemical reduction under milder conditions than required for the para-chloro isomer [1]. This differential reactivity is advantageous when the synthetic route contains acid-sensitive, base-labile, or easily reduced functional groups elsewhere in the molecule. Process chemists scaling up the synthesis of 3-aminopyridine intermediates should select the ortho-chloro isomer to achieve higher chemoselectivity and reduced byproduct formation during the nitro-to-amine reduction step.

Preparation of Patent-Disclosed Kinase Inhibitor Intermediates in the CN101407467A and US-20080058347-A1 Chemotypes

Two independent patent families explicitly disclose the ortho-chlorophenyl-3-nitropyridin-2-amine scaffold as a necessary intermediate for antitumor tyrosine kinase inhibitors [1] and Aurora A-selective inhibitors [2]. Researchers reproducing or optimizing these chemotypes must use the specific ortho-chloro intermediate, as para- or meta-substitution would alter the regiochemistry of downstream cyclizations and the spatial presentation of the final pharmacophore. CROs and academic labs engaged in patent landscape exploration or me-too/me-better kinase inhibitor programs should maintain authenticated inventory of CAS 41010-66-6 with batch-specific CoA (HPLC purity ≥95%, identity confirmed by ¹H NMR and LCMS).

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.